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Introduction & Chemical Profile

5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a fascinating tryptamine derivative that has

garnered research interest due to its unique pharmacological profile and natural marine origin [1]. It is a

brominated indole alkaloid and the 5-bromo derivative of DMT [1]. A key area of investigation is its

potential as a non-hallucinogenic psychoplastogen—a substance that promotes neuronal plasticity—with

rapid-acting antidepressant effects [2] [3].

The compound's molecular formula is C₁₂H₁₅BrN₂, with a molar mass of 267.170 g·mol⁻¹ [1]. Its canonical

SMILES string is CN(C)CCC1=CNC2=C1C=C(C=C2)Br [4].

Comprehensive Pharmacology & Mechanism of Action

The therapeutic potential and functional output of 5-Br-DMT are determined by its complex interactions with

various serotonin receptors and transporters.

Quantitative Pharmacological Profile

Table 1: In vitro binding and functional activity profile of 5-Br-DMT at human serotonin targets.
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Target
Binding Affinity
(Ki, nM)

Functional Activity
(EC₅₀, nM)

Max Efficacy
(Emax, %)

Assay Type

5-HT₁A
Receptor

16.9 [1] 1,810 (Full Agonist) [1] 94 [1] cAMP Inhibition

[2]

5-HT₂A
Receptor

138 [1] 77.7 - 3,090 (Partial

Agonist) [1]

34 - 100 [1] Calcium

Mobilization [2]

5-HT₂B
Receptor

403 [1] Information Missing Information

Missing

Information

Missing

5-HT₂C
Receptor

193 [1] Information Missing Information

Missing

Information

Missing

SERT
(Uptake)

971 [1] 8,055 (Inhibition, IC₅₀)

[1]

Information

Missing

[³H]5-HT Uptake

[2]

Table 2: Summary of key in vivo behavioral and therapeutic effects of 5-Br-DMT in rodent models.

Effect Category Observation
Experimental
Model

Dose & Route

Hallucinogenic
Potential

No Head Twitch Response (HTR)
[2] [3]

Mice 10 mg/kg, i.p.
[2]

Antidepressant Effect Reduced immobility in FST & TST
[2]

Mouse Stress
Model

10 mg/kg, i.p.
[2]

Locomotor Effect Hypolocomotion / Sedation [1] [2] Mice Open Field 10 mg/kg, i.p.
[2]

Thermoregulation Induced Hypothermia [2] Mice 10 mg/kg, i.p.
[2]

Signaling Pathways and Neuroplasticity
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A critical finding is that 5-Br-DMT activates 5-HT₂AR but does not induce the head-twitch response (HTR)

in mice, a behavioral proxy for psychedelic effects in humans [2] [3]. Its functional profile is characterized

by biased agonism. It acts as a partial agonist at the 5-HT₂A receptor but demonstrates relatively higher

potency and full agonism at the 5-HT₁A receptor [1] [2]. Activation of 5-HT₁A is known to inhibit and

modulate the psychedelic-like effects mediated by 5-HT₂A [2], which may explain its lack of HTR.

Furthermore, 5-Br-DMT exhibits significant psychoplastogenic properties. It promotes dendritic growth and

increases dendritic arbor complexity in cortical neurons in vitro [2]. In vivo, a single administration

upregulates key immediate early genes (IEGs) associated with neuroplasticity—including Arc, Egr-1, Egr-2,

and Egr-3—in the mouse prefrontal cortex and hippocampus [2]. This plasticity is believed to underpin its

rapid antidepressant effects, observed after a single 10 mg/kg (i.p.) dose in a mouse model of stress-induced

depression [2] [3].
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Diagram 1: Proposed signaling pathways and functional outcomes of 5-Br-DMT, illustrating its unique non-

hallucinogenic psychoplastogenic profile.
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Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 5-Br-DMT, as cited in the

literature [2].

Radioligand Binding Assays

Objective: Determine affinity (Ki) for 5-HT₁A/₂A/₂B/₂C receptors and SERT.
Materials:

Membrane suspensions from CHO/K1 cells stably expressing human 5-HT receptors or
HEK293 cells overexpressing hSERT.

Radioligands: [³H]8-OH-DPAT (5-HT₁A), [³H]Ketanserin (5-HT₂A), [³H]LSD (5-HT₂B/₂C),
[³H]Citalopram (SERT).

Test compound: 5-Br-DMT (HCl salt).
Buffer: 50 mM Tris-HCl (pH 7.4), containing MgCl₂ and ascorbic acid.

Procedure:
Incubate membrane preparations with a fixed concentration of radioligand and increasing

concentrations of 5-Br-DMT (typically from 10⁻¹² to 10⁻⁵ M) in a final volume.
Perform incubation at optimal temperature and time for each target (e.g., 60-90 minutes).

Terminate reactions by rapid vacuum filtration through GF/B filters to separate bound from free
radioligand.

Measure filter-bound radioactivity using a liquid scintillation counter.
Analyze data by nonlinear regression to determine the IC₅₀, then calculate Ki using the Cheng-

Prusoff equation.

Functional Assays: Calcium Mobilization (for 5-HT₂AR)

Objective: Assess functional potency (EC₅₀) and efficacy (Emax) at Gq-coupled 5-HT₂A receptor.

Materials:
CHO/K1 cells stably expressing h5-HT₂AR.

Fluorescent calcium-sensitive dye (e.g., Fluo-4 NW).
FlexStation or FLIPR plate reader.

Procedure:
Seed cells in a clear-bottom 96-well plate and culture until ~90% confluent.

Load cells with the dye in HBSS/HEPES buffer and incubate.
Transfer plate to the plate reader and establish a baseline reading.
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Automatically add a range of concentrations of 5-Br-DMT and record fluorescence changes

over time.
Calculate agonist-induced responses as a percentage of the maximal response to a reference

full agonist (e.g., 5-HT). Generate concentration-response curves to determine EC₅₀ and Emax.

In Vivo Head Twitch Response (HTR)

Objective: Evaluate hallucinogenic potential in mice.
Materials:

Male/female Swiss CD-1 or C57BL/6 mice.
Video recording system and automated HTR detection software (or trained observers).

Procedure:
Acclimatize mice to the testing environment.

Administer 5-Br-DMT (e.g., 10 mg/kg, i.p.) or vehicle control.
Place mice individually in transparent observation chambers immediately after injection.

Record mouse behavior for a set period (e.g., 30 minutes).
Quantify the number of characteristic head twitches, defined as rapid, paroxysmal rotations of

the head. A lack of HTR indicates low hallucinogenic potential.

In Vivo Forced Swim Test (FST)

Objective: Assess antidepressant-like activity.

Procedure:
Pre-test: Place mice in cylinders filled with water for 6-8 minutes, 24 hours before the actual

test.
On test day, administer 5-Br-DMT or vehicle.

At a predetermined time post-injection (e.g., 30 min or 24h), place mice back in the water-filled
cylinders for a 6-minute session.

Record the sessions and score the total time the mouse spends immobile during the final 4
minutes. A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Synthesis and Analytical Data

5-Br-DMT can be synthesized via the Fischer indole reaction, a classic method for constructing the indole

ring system [5] [6]. Continuous flow chemistry methods have been recently developed for DMT analogs,

offering advantages in scalability, safety, and purity [5] [6]. The general reaction involves the acid-catalyzed
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condensation of a phenylhydrazine with a carbonyl compound, followed by cyclization. The final product is

often converted to a stable fumarate salt for long-term storage [5] [6].

Discussion and Future Perspectives

5-Bromo-DMT represents a compelling prototype for the development of a novel class of non-

hallucinogenic psychoplastogens. Its unique ability to promote neuroplasticity and produce rapid

antidepressant effects in animal models, without inducing a hallucinogenic-like behavioral response,

potentially circumvents a major hurdle in psychedelic therapy [2] [3]. This dissociation suggests that

neuroplasticity and the hallucinogenic effects of psychedelics can be pharmacologically separated, likely

through its balanced activity at 5-HT₁A and 5-HT₂A receptors.

Future research should focus on:

Further elucidating its precise signaling bias and downstream mechanisms.

Conducting comprehensive toxicology and safety pharmacology studies.
Exploring its efficacy in other neuropsychiatric disease models, such as anxiety and substance use

disorders.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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